molecular formula C14H17N3O3 B7464771 Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate

Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate

Cat. No.: B7464771
M. Wt: 275.30 g/mol
InChI Key: VBQLRARPDVANSB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The specific synthetic route for this compound may involve the use of ethyl 2-chloroquinoxaline-3-carboxylate and 2-methoxyethylamine as starting materials.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on green chemistry approaches to minimize environmental impact. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . The goal is to develop cost-effective and sustainable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The specific pathways and molecular targets may vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate: A derivative with additional methyl groups.

    Benzyl 6,7-dichloro-3-methyl quinoxaline-2-carboxylate: A derivative with chloro and methyl substitutions.

Uniqueness

Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate is unique due to the presence of the 2-methoxyethylamino group, which can enhance its solubility and biological activity compared to other quinoxaline derivatives . This structural feature may contribute to its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-20-14(18)12-13(15-8-9-19-2)17-11-7-5-4-6-10(11)16-12/h4-7H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQLRARPDVANSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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